molecular formula C16H12O3 B11709531 4-formylphenyl (2E)-3-phenylprop-2-enoate

4-formylphenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11709531
M. Wt: 252.26 g/mol
InChI Key: ASHIAZHAFARVET-DHZHZOJOSA-N
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Description

4-Formylphenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl (2E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-formylphenylboronic acid with (2E)-3-phenylprop-2-enoic acid. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-formylphenylboronic acid and (2E)-3-phenylprop-2-enoic acid, are fed into the reactor along with the catalyst. The reaction is monitored and controlled to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formylphenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 4-formylphenyl (2E)-3-phenylprop-2-enoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of a formyl group and an ester linkage, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex organic molecules .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(4-formylphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H12O3/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+

InChI Key

ASHIAZHAFARVET-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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